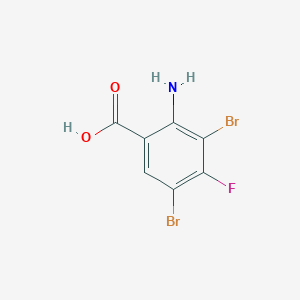

2-Amino-3,5-dibromo-4-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,5-dibromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1027512-91-9. It has a molecular weight of 312.92 . The IUPAC name for this compound is 2-amino-3,5-dibromo-4-fluorobenzoic acid .

Molecular Structure Analysis

The linear formula of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is C7H4Br2FNO2 . The InChI code for this compound is 1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) .Aplicaciones Científicas De Investigación

Chemical Synthesis

“2-Amino-3,5-dibromo-4-fluorobenzoic acid” is used in chemical synthesis . It’s a building block in the synthesis of various complex molecules. The presence of multiple functional groups (amino, bromo, fluoro, and carboxylic acid) makes it versatile for various chemical reactions .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are an important class of compounds in medicinal chemistry due to their unique physical, chemical, and biological properties . “2-Amino-3,5-dibromo-4-fluorobenzoic acid” could potentially be used in the synthesis of fluorinated pyridines .

Synthesis of AMPA Potentiators

AMPA potentiators are drugs that enhance the activity of the AMPA receptor, a type of glutamate receptor in the brain. These drugs have potential applications in the treatment of neurological disorders like Alzheimer’s disease, depression, and schizophrenia. “2-Amino-3,5-dibromo-4-fluorobenzoic acid” could be used in the synthesis of such compounds .

Synthesis of Radiobiological Compounds

The compound could potentially be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Mecanismo De Acción

Mode of Action

Without specific target information, the mode of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is difficult to determine. The presence of the amino and carboxylic acid groups suggests potential for various types of interactions, such as hydrogen bonding or ionic interactions, with target molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of multiple halogens on the molecule may impact its metabolism and excretion .

Result of Action

The molecular and cellular effects of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are currently unknown. Given its potential for various types of molecular interactions, it may have diverse effects depending on the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3,5-dibromo-4-fluorobenzoic acid. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .

Propiedades

IUPAC Name |

2-amino-3,5-dibromo-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDUVODEYZAMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-dibromo-4-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2478159.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)

![6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478163.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)